molecular formula C11H10N2O4 B11877018 Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate

Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate

Cat. No.: B11877018
M. Wt: 234.21 g/mol
InChI Key: GLKVHMKMBSCQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its fused pyridine rings and various functional groups, making it a versatile molecule in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine core, followed by functional group modifications to introduce the hydroxy, methyl, and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may yield alcohols .

Scientific Research Applications

Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

Methyl 5-hydroxy-7-methyl-8-oxo-7,8-dihydro-1,7-naphthyridine-6-carboxylate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 5-hydroxy-7-methyl-8-oxo-1,7-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-13-8(11(16)17-2)9(14)6-4-3-5-12-7(6)10(13)15/h3-5,14H,1-2H3

InChI Key

GLKVHMKMBSCQLI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=C(C1=O)N=CC=C2)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.